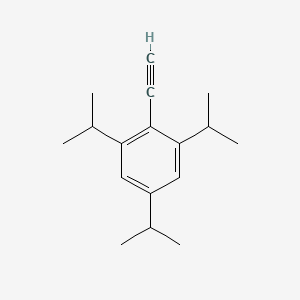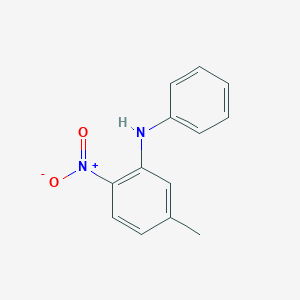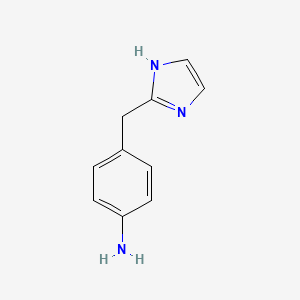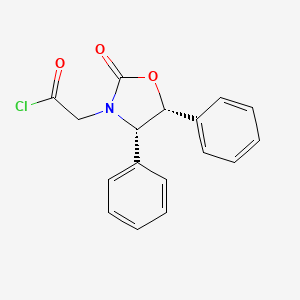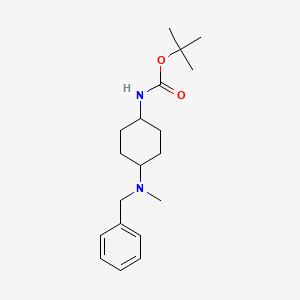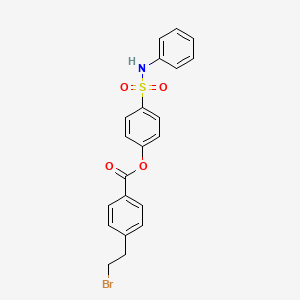![molecular formula C11H13NO3 B8456305 N-[4-(Acetyloxy)-2-methylphenyl]acetamide](/img/structure/B8456305.png)
N-[4-(Acetyloxy)-2-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Acetyloxy)-2-methylphenyl]acetamide is an organic compound with the molecular formula C10H11NO3. It is a derivative of acetanilide and is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an acetylamino group and a methyl group attached to a phenyl ring, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetyloxy)-2-methylphenyl]acetamide typically involves the acetylation of 3-methyl-4-aminophenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Acetic acid or dichloromethane
- Reaction time: 1-2 hours
The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetyloxy)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro, halo, and other substituted derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(Acetyloxy)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesic and antipyretic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Acetyloxy)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can undergo hydrolysis to release acetic acid and the corresponding amine, which may interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to modulate various biochemical pathways, including those involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-Acetylamino-phenyl acetate: Similar structure but lacks the methyl group.
3-Methyl-4-aminophenol: Precursor in the synthesis of N-[4-(Acetyloxy)-2-methylphenyl]acetamide.
Acetaminophen: Common analgesic and antipyretic with a related structure.
Uniqueness
This compound is unique due to the presence of both an acetylamino group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4-acetamido-3-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-10(15-9(3)14)4-5-11(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
BPZOHQGQVHNMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
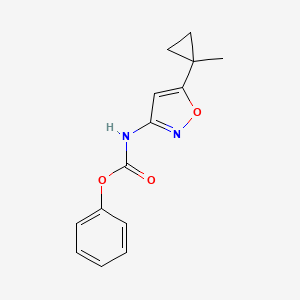
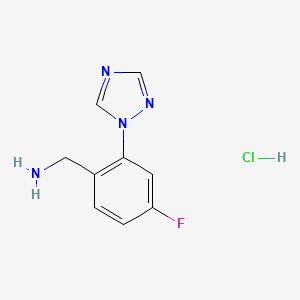
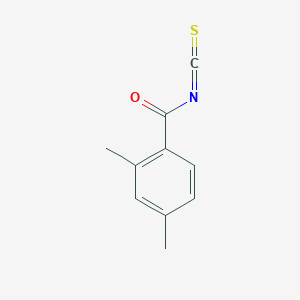

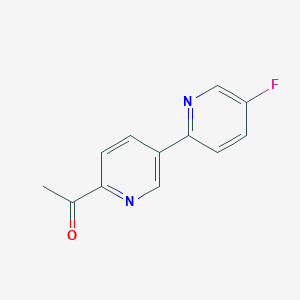
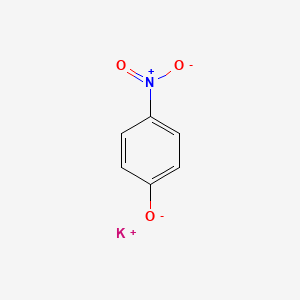
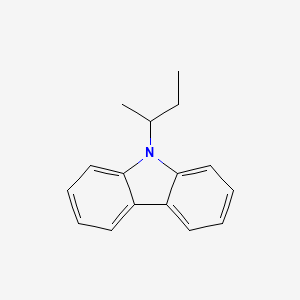
![3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8456282.png)
